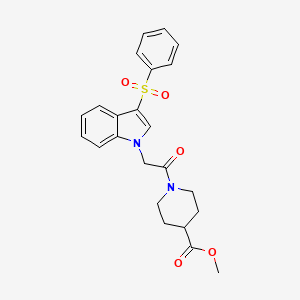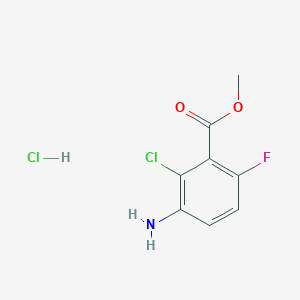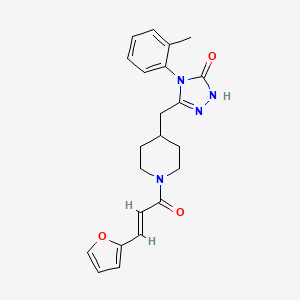![molecular formula C10H19ClN2O B2926693 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride CAS No. 2580096-14-4](/img/structure/B2926693.png)
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is a versatile organic compound. Its structure, characterized by a cyclopropyl group attached to a piperidine ring, gives it unique chemical properties and broad utility in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride involves several steps:
Formation of Piperidine Ring: : Starting from cyclopropylamine, it undergoes a cyclization reaction with 1,4-dichlorobutane under anhydrous conditions to form the piperidine ring.
Introduction of Acetamide Group: : This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with strict control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry is sometimes employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of amide oxides.
Reduction: : Reduction reactions can convert the acetamide group to amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound undergoes nucleophilic substitution reactions, where the acetamide group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Major Products Formed
Oxidation: : Formation of oxides and hydroxylamines.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of varied substituted amides.
Applications De Recherche Scientifique
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride has broad applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex alkaloids and heterocyclic compounds.
Biology: : Serves as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: : Utilized in the manufacturing of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptors: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is unique due to its cyclopropyl and piperidine structure, which enhances its binding affinity and specificity compared to other compounds such as:
2-Acetamidopyridine: : Lacks the cyclopropyl group, resulting in different chemical behavior and lower affinity in certain reactions.
N-Cyclopropylacetamide: : Similar but lacks the piperidine ring, making it less effective in biological applications.
This uniqueness makes this compound a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFSMCWHJXKQS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)
![2-[1-(2-Methylpropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2926613.png)


![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)

![N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)



![N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2926628.png)
